(4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate
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Overview
Description
The compound (4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate is a complex organic molecule with a molecular formula of C26H31N3O2 and a molecular weight of 417.55 g/mol . This compound is known for its vibrant color and is often used in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-(methylamino)benzaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions . The resulting intermediate is then reacted with cyclohexa-2,5-dien-1-one to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye intermediate and in the synthesis of various organic compounds. Its vibrant color makes it useful in analytical chemistry for colorimetric assays .
Biology
In biological research, the compound is used as a staining agent for microscopy. It helps in visualizing cellular structures and identifying specific cell types .
Medicine
It is being studied for its potential use in targeted drug delivery systems .
Industry
Industrially, the compound is used in the manufacture of dyes and pigments. Its stability and color properties make it suitable for use in textiles and printing .
Mechanism of Action
The mechanism of action of (4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This property is being explored for its potential use in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- **(4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methanol
- **(4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methane
Uniqueness
Compared to similar compounds, (4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate has a unique structure that allows it to intercalate into DNA. This property is not observed in its analogs, making it a compound of interest for further research .
Properties
CAS No. |
84434-47-9 |
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Molecular Formula |
C24H28N3.C2H3O2 C26H31N3O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C24H27N3.C2H4O2/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;1-2(3)4/h6-17H,1-5H3;1H3,(H,3,4) |
InChI Key |
QLHKOYRLMLXSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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